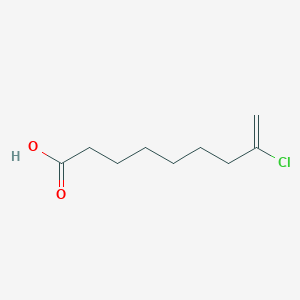

8-クロロ-8-ノネノ酸

説明

8-Chloro-8-nonenoic acid is a chemical compound with the linear formula C9H15ClO2 . It has a molecular weight of 190.67 .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 27 atoms; 15 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .科学的研究の応用

農業: 作物保護の強化

8-クロロ-8-ノネノ酸: は、農業、特に作物保護において潜在的な用途を持つ化合物として特定されています。これは、植物の防御機構において役割を果たす天然脂肪酸と構造的に類似しています。 研究によると、この化合物の誘導体は、環境に優しく、標的を絞った新しい殺虫剤や除草剤を開発するために合成できる可能性があります .

医学: 抗菌剤と抗腫瘍剤

医療分野では、8-クロロ-8-ノネノ酸とその類似体は、抗菌剤として有望であることが示されています。研究では、黄色ブドウ球菌などの細菌に対する有効性が調べられています。 さらに、抗腫瘍剤の合成における前駆体として使用されており、がん治療戦略における潜在的な可能性を示しています .

環境科学: 水産養殖の病気管理

8-クロロ-8-ノネノ酸の環境への応用には、水産養殖における病気の管理があります。この化合物は、魚類のサプロレグニア症の原因となる病原体であるサプロレグニア・パラシチカの増殖を阻害することが判明しています。 この発見は、水産養殖システムにおけるより持続可能な病気の管理方法につながる可能性があります .

工業プロセス: 化学合成と材料生産

工業プロセスでは、8-クロロ-8-ノネノ酸は、さまざまな化学物質の合成における中間体として利用できます。 その反応性の高いクロロとカルボン酸官能基により、特定の特性を持つポリマー、コーティング、その他の材料を作成するための汎用性の高いビルディングブロックになります .

生化学: 代謝経路の理解

生化学的には、8-クロロ-8-ノネノ酸は、代謝経路に関与する化合物との構造的類似性により、興味深い化合物です。 その相互作用と変換を研究することで、類似の生物活性分子の合成と調節に関する洞察を得ることができ、病気の理解や新薬の開発に影響を与える可能性があります .

材料科学: 先端材料の開発

最後に、材料科学では、8-クロロ-8-ノネノ酸は、独自の特性を持つ新材料の開発に貢献する可能性があります。 ポリマーやその他の材料に組み込むことで、特定の化学的耐性や親和性を持つ表面を作成するなど、その機能を強化することができます .

作用機序

Target of Action

It is known to be involved in the biosynthesis of capsaicinoids , which are active constituents in Capsicum fruits .

Mode of Action

It is known to be a precursor in the biosynthesis of capsaicinoids . Capsaicinoids are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways .

Biochemical Pathways

8-Chloro-8-nonenoic acid is involved in the biosynthesis of capsaicinoids. The compound is converted into 8-methyl-6-nonenyl-CoA in the cytosol . This is a crucial step in the capsaicinoid biosynthesis pathway, which eventually leads to the production of capsaicin and dihydrocapsaicin .

Pharmacokinetics

Its molecular weight is 19067 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a precursor in the biosynthesis of capsaicinoids, it contributes to the production of these bioactive compounds, which have been associated with various health benefits .

Action Environment

The synthesis and accumulation of capsaicinoids, which 8-Chloro-8-nonenoic acid is involved in, are dependent on both genetic and environmental factors . Factors such as light, temperature, and water availability can affect capsaicinoid production and accumulation .

生化学分析

Biochemical Properties

8-Chloro-8-nonenoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as fatty acid synthase, which is involved in the elongation of fatty acid chains. The interaction between 8-Chloro-8-nonenoic acid and fatty acid synthase is crucial for the synthesis of longer-chain fatty acids, which are essential for various cellular functions . Additionally, 8-Chloro-8-nonenoic acid may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 8-Chloro-8-nonenoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in lipid metabolism. By modulating the activity of enzymes and proteins associated with these pathways, 8-Chloro-8-nonenoic acid can alter gene expression and cellular metabolism . This compound may also impact cell proliferation and differentiation, making it a valuable tool for studying cellular responses to fatty acid derivatives.

Molecular Mechanism

At the molecular level, 8-Chloro-8-nonenoic acid exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, 8-Chloro-8-nonenoic acid may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-8-nonenoic acid can vary over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that 8-Chloro-8-nonenoic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell signaling, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of 8-Chloro-8-nonenoic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced lipid metabolism and improved cellular function . At higher doses, 8-Chloro-8-nonenoic acid can become toxic, leading to adverse effects such as cellular damage and impaired organ function. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

8-Chloro-8-nonenoic acid is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are crucial for the synthesis and elongation of fatty acids . These interactions can influence metabolic flux and alter the levels of metabolites within the cell. Understanding the metabolic pathways involving 8-Chloro-8-nonenoic acid is essential for elucidating its role in cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 8-Chloro-8-nonenoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 8-Chloro-8-nonenoic acid across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical properties and cellular effects.

Subcellular Localization

8-Chloro-8-nonenoic acid exhibits specific subcellular localization patterns, which are essential for its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of 8-Chloro-8-nonenoic acid can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.

特性

IUPAC Name |

8-chloronon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKURDXPLDUVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641251 | |

| Record name | 8-Chloronon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731773-30-1 | |

| Record name | 8-Chloro-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloronon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)

![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)